molecular formula C11H10BrClO3 B3097802 ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate CAS No. 131994-22-4

ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate

Cat. No. B3097802
Key on ui cas rn: 131994-22-4
M. Wt: 305.55 g/mol
InChI Key: KRHXEXDWAMHYNF-UHFFFAOYSA-N
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Patent
US05763450

Procedure details

13bs) 6.8 g of monoethyl malonate potassium salt in 70 ml of acetonitrile were cooled to 10° under argon and treated with 5.3 ml of triethylamine and 4.8 g of magnesium chloride. The resulting thick suspension was stirred at room temperature for 2 hrs. Then, it was again cooled to 10° and 5 g of 4-bromo-2-chloro-benzoyl chloride were added dropwise thereto over 30 min. The mixture was stirred at room temperature for 15 hrs. and then concentrated. Extraction: twice with 100 ml of toluene, once with 100 ml of cold 1N HCl and twice with 100 ml of water. After drying and evaporation there were obtained 5.2 g (85%) of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxo-propionate as a brown oil which crystallized in a refrigerator. M.p. 34° C.
Name
monoethyl malonate potassium salt
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[K+].[C:2]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:3][C:4]([O-:6])=O.C(N(CC)CC)C.[Cl-].[Mg+2].[Cl-].[Br:21][C:22]1[CH:30]=[CH:29][C:25](C(Cl)=O)=[C:24]([Cl:31])[CH:23]=1>C(#N)C>[Br:21][C:22]1[CH:30]=[CH:29][C:25]([C:4](=[O:6])[CH2:3][C:2]([O:8][CH2:9][CH3:10])=[O:7])=[C:24]([Cl:31])[CH:23]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
monoethyl malonate potassium salt
Quantity
6.8 g
Type
reactant
Smiles
[K+].C(CC(=O)[O-])(=O)OCC
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.8 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)Cl)C=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting thick suspension was stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, it was again cooled to 10°
WAIT
Type
WAIT
Details
over 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 15 hrs
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
and then concentrated
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporation there

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(CC(=O)OCC)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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